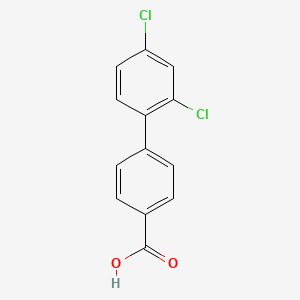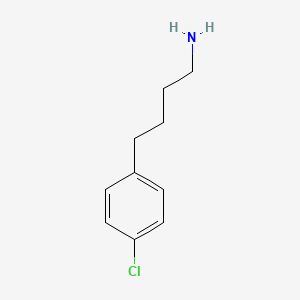
1-(tert-Butoxy)-2-nitrobenzene
Descripción general
Descripción
1-(tert-Butoxy)-2-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an organic compound with the chemical formula C10H13NO3 and is also known as 2-Nitrotert-Butylphenyl Ether.
Aplicaciones Científicas De Investigación
Antiferromagnetic Exchange Interaction
1-(tert-Butoxy)-2-nitrobenzene has been researched for its potential in creating compounds with antiferromagnetic exchange interactions, as seen in the study of a benzenetriyltris compound. This compound demonstrated significant dihedral angles and exhibited quartet signals in EPR spectrum analysis, indicating its potential in magnetic and electronic applications (Fujita et al., 1996).
Selective Ortho Hydroxylation
The compound has been used in the regioselective oxidation of nitrobenzene to nitrophenol, catalyzed by a specific polyoxometalate. This process showed first-order kinetics in oxygen and the catalyst, with evidence of radical intermediate formation indicating its utility in organic synthesis and catalysis (Khenkin et al., 2005).
Ultrasound-Assisted Preparation
Research has explored the preparation of 1-butoxy-4-nitrobenzene using ultrasonic assistance and a multi-site phase-transfer catalyst. This method enhanced reaction rates and provided a novel approach to synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Redox Properties in Electrochemistry
The redox properties of lutetium bis(tetra-tert-butylphthalocyaninato) in nitrobenzene have been studied, demonstrating the ability to study the transfer of ions across water/nitrobenzene interfaces. This finding is significant for understanding ion transfer in various chemical and electrochemical contexts (Quentel et al., 2005).
Catalytic Selective Oxidation
This compound has been utilized in the catalytic selective oxidation of amines with hydroperoxides over molecular sieves, demonstrating its role in the selective production of azoxybenzenes and nitro compounds. This process showed the importance of reactive intermediates and the potential for selective oxidation in organic synthesis (Suresh et al., 1995).
Mecanismo De Acción
Target of Action
Compounds with tert-butoxy groups have been used in the synthesis of n-heterocycles via sulfinimines . They have also been attached to fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs . These proteins play crucial roles in neurotransmitter release, suggesting that 1-(tert-Butoxy)-2-nitrobenzene may interact with these or similar targets.
Mode of Action
The tert-butoxy group is known for its unique reactivity pattern . It has been used in chemical transformations and is implicated in biosynthetic and biodegradation pathways . In the context of N-heterocycle synthesis, the tert-butoxy group mediates asymmetric synthesis via sulfinimines .
Biochemical Pathways
It’s also used in the synthesis of N-heterocycles via sulfinimines , which are key components of many biochemical pathways.
Pharmacokinetics
The tert-butoxy group is known for its unique reactivity and steric properties, which could influence the compound’s bioavailability .
Result of Action
Compounds with tert-butoxy groups have been used in the synthesis of n-heterocycles and have been attached to proteins involved in neurotransmitter release , suggesting potential roles in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, formaldehyde, a potential carcinogen found in the workplace and environment, has been studied extensively for its carcinogenic potential . Given that this compound shares structural similarities with formaldehyde, it’s plausible that similar environmental factors could influence its action.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(tert-Butoxy)-2-nitrobenzene are largely influenced by its tert-butoxy group. This group is known for its unique reactivity pattern, which is characterized by its crowded structure . This structure can influence the interactions of this compound with various biomolecules, such as enzymes and proteins. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are not well-documented. Compounds with similar structures have been shown to influence cell function. For instance, tert-butylhydroperoxide, a compound with a tert-butoxy group, has been shown to induce oxidative stress in cells, leading to morphological changes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. The tert-butoxy group is known to influence the reactivity of compounds. For example, it has been shown to favor the formation of less substituted alkenes in elimination reactions . This suggests that this compound could potentially influence molecular processes through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the tert-butoxy group can influence the stability and degradation of the compound .
Metabolic Pathways
The tert-butyl group, a component of the tert-butoxy group, has been implicated in various biosynthetic and biodegradation pathways .
Transport and Distribution
The tert-butoxy group is known to influence the solubility and reactivity of compounds, which could potentially affect their transport and distribution .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYLJDIYZVNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451257 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-12-0 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


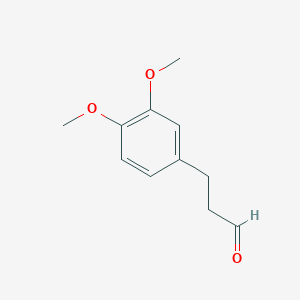
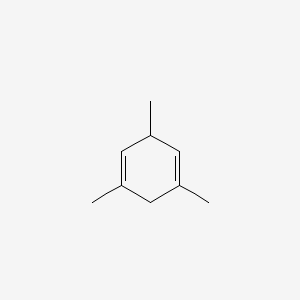
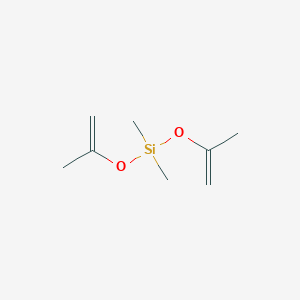
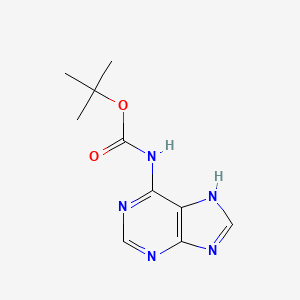
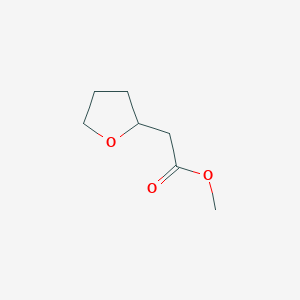
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
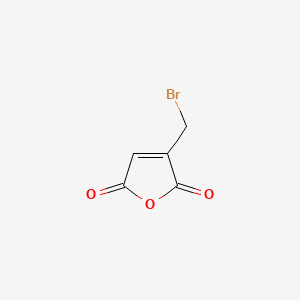
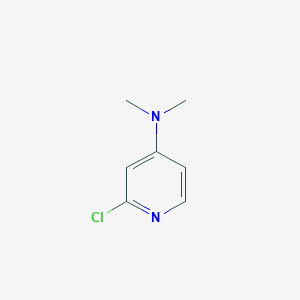


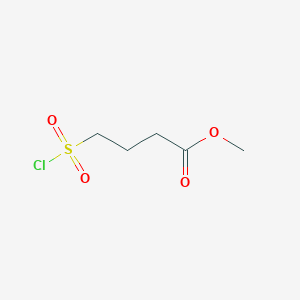
![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)
